molecular formula C14H15N5O2 B2763721 [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006477-62-8

[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2763721
CAS No.: 1006477-62-8
M. Wt: 285.307
InChI Key: AUJTVKTUBYKDCG-UHFFFAOYSA-N
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Description

[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step reactions starting from commercially available precursors One common route includes the formation of the pyrazole ring followed by the construction of the pyridine ring

    Formation of Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Construction of Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone in the presence of a catalyst.

    Introduction of Acetic Acid Moiety: The final step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with bromoacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the pyrazole or pyridine rings.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole or pyridine derivatives.

    Substitution: Formation of esters or amides from the acetic acid moiety.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in the development of new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its derivatives may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the material science industry, the compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
  • [4-(1-ethyl-1H-pyrazol-4-yl)-3-ethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Uniqueness

Compared to similar compounds, [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may exhibit unique properties due to the specific substitution pattern on the pyrazole and pyridine rings. This can result in different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-3-18-7-10(6-16-18)11-4-5-15-14-13(11)9(2)17-19(14)8-12(20)21/h4-7H,3,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJTVKTUBYKDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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